REACTION_CXSMILES
|
[CH3:1][C:2]12[O:8][CH:5]([CH:6]=[CH:7]1)[C:4]([C:9]([F:12])([F:11])[F:10])=[C:3]2[C:13]([F:16])([F:15])[F:14].C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([C:9]([F:12])([F:11])[F:10])[C:3]=1[C:13]([F:14])([F:15])[F:16] |f:1.2.3|
|
Name
|
mixture
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
CC12C(=C(C(C=C1)O2)C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C=C1)O)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |